![molecular formula C20H20N4O2S B2818079 2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034614-26-9](/img/structure/B2818079.png)
2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound “2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidinone, a pyridine, and a benzothiazole .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrolidinone could be introduced via a reaction with a suitable 2-oxopyrrolidin-1-yl compound . The pyridine and benzothiazole rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidinone, pyridine, and benzothiazole rings would likely contribute to the rigidity of the molecule, while the ethyl and carboxamide groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamide could potentially undergo hydrolysis, while the pyridine ring might be susceptible to electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of the various functional groups. For example, the polarity of the molecule would be influenced by the carboxamide group, while the rigidity of the molecule would be affected by the presence of the pyrrolidinone, pyridine, and benzothiazole rings .Scientific Research Applications
- Compounds related to 2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide have been investigated for their effects on cognitive function. Notably, piracetam , a derivative of this class, is known for its nootropic properties. It enhances memory, learning, and attention, making it relevant for neurodegenerative diseases and age-related cognitive decline .
- Some studies suggest that piracetam derivatives exhibit anticonvulsant effects. These compounds may modulate neurotransmitter release, ion channels, and neuronal excitability, potentially benefiting patients with epilepsy or seizure disorders .
- Researchers have explored the anti-inflammatory properties of related compounds. By inhibiting pro-inflammatory cytokines or oxidative stress pathways, these molecules could contribute to managing inflammatory conditions .
- While research is ongoing, certain benzothiazole derivatives have shown promise as potential anticancer agents. Their mechanisms of action include interfering with cell cycle progression, inducing apoptosis, and inhibiting tumor growth .
- Benzothiazole derivatives have demonstrated antibacterial and antifungal effects. These compounds may disrupt microbial cell membranes or metabolic pathways, making them relevant for infectious disease research .
- Some studies have investigated the impact of these compounds on glucose metabolism and insulin sensitivity. Their potential role in managing diabetes or related metabolic disorders warrants further exploration .
Cognitive Enhancement and Neuroprotection
Anticonvulsant Activity
Anti-Inflammatory Potential
Anticancer Properties
Antibacterial and Antifungal Activities
Metabolic Disorders and Diabetes
Future Directions
properties
IUPAC Name |
2-ethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-18-23-15-6-5-14(11-16(15)27-18)20(26)22-12-13-7-8-21-17(10-13)24-9-3-4-19(24)25/h5-8,10-11H,2-4,9,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZBTHGTJGGNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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